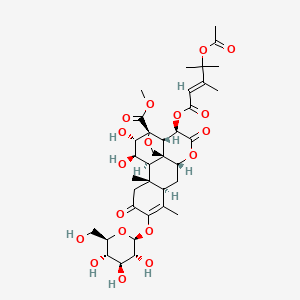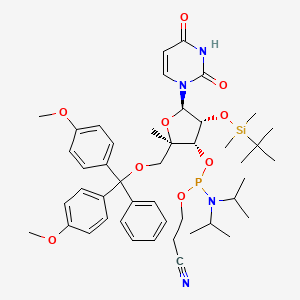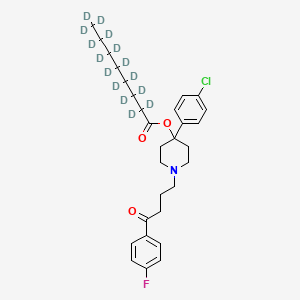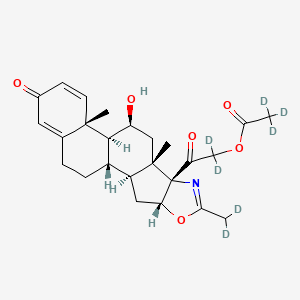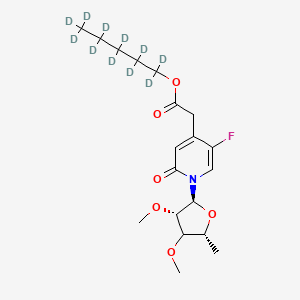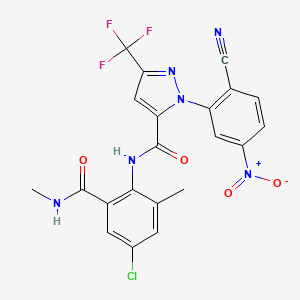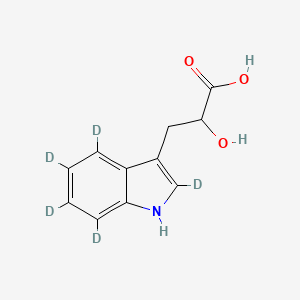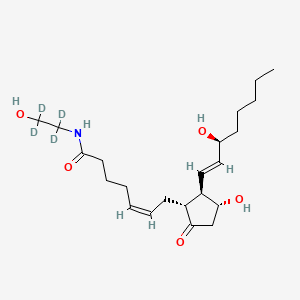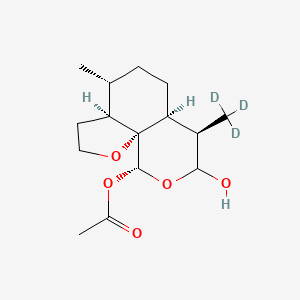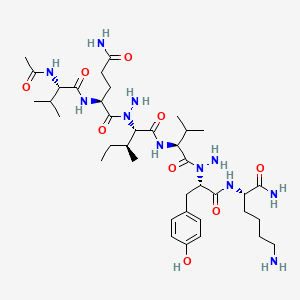
Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 is a synthetic peptide known for its stability in serum and non-toxicity to neuronal cells. This compound is particularly significant in the field of neuroscience due to its ability to selectively inhibit the fibrillization of tau proteins over amyloid-beta 42 (Aβ42) . Tau proteins are associated with neurodegenerative diseases such as Alzheimer’s disease, making this compound a valuable tool in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process typically includes the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: in the desired order (Valine, Glutamine, isoleucine, Valine, Tyrosine, and Lysine).
Deprotection and coupling reactions: to form peptide bonds.
Cleavage from the resin: and final deprotection to yield the free peptide.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 primarily undergoes:
Oxidation: This reaction can affect the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the specific substitution desired.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives .
Scientific Research Applications
Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modifications.
Biology: Investigated for its role in inhibiting tau protein fibrillization, which is crucial in understanding neurodegenerative diseases.
Medicine: Potential therapeutic applications in treating diseases like Alzheimer’s by preventing tau aggregation.
Industry: Utilized in the development of diagnostic tools and assays for neurodegenerative diseases
Mechanism of Action
The mechanism of action of Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 involves its interaction with tau proteins. It selectively inhibits the fibrillization of tau proteins by binding to specific sites, preventing the formation of toxic aggregates. This action is crucial in reducing the pathological effects associated with tau aggregation in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2: Known for its selective inhibition of tau fibrillization.
Ac-Val-Gln-aIle-Val-aTyr-Lys-OH: Similar structure but lacks the amide group at the C-terminus, affecting its stability and activity.
Ac-Val-Gln-aIle-Val-aTyr-Lys-OMe: Methyl ester derivative with different solubility and reactivity properties
Uniqueness
This compound stands out due to its serum stability, non-toxicity to neuronal cells, and selective inhibition of tau fibrillization over amyloid-beta 42. These properties make it a valuable tool in neurodegenerative disease research .
Properties
Molecular Formula |
C38H65N11O9 |
|---|---|
Molecular Weight |
820.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]-aminoamino]-3-methylpentanoyl]amino]-3-methylbutanoyl]-aminoamino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide |
InChI |
InChI=1S/C38H65N11O9/c1-8-22(6)32(49(43)37(57)27(16-17-29(40)52)46-35(55)30(20(2)3)44-23(7)50)36(56)47-31(21(4)5)38(58)48(42)28(19-24-12-14-25(51)15-13-24)34(54)45-26(33(41)53)11-9-10-18-39/h12-15,20-22,26-28,30-32,51H,8-11,16-19,39,42-43H2,1-7H3,(H2,40,52)(H2,41,53)(H,44,50)(H,45,54)(H,46,55)(H,47,56)/t22-,26-,27-,28-,30-,31-,32-/m0/s1 |
InChI Key |
AUXMCUOXYKMDBH-RULZGXMMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N([C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)N)N(C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)N(C(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)N)N(C(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


